molecular formula C11H11NO3 B15069221 6-Methyl-6,7-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-8(5H)-one CAS No. 828241-30-1

6-Methyl-6,7-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-8(5H)-one

Cat. No.: B15069221
CAS No.: 828241-30-1
M. Wt: 205.21 g/mol
InChI Key: BMTHXONYGNXKBC-UHFFFAOYSA-N
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Description

6-Methyl-6,7-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-8(5H)-one is a heterocyclic compound that features a unique dioxolo ring fused to an isoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-6,7-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-8(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of starting materials such as 3,4-methylenedioxyphenylacetic acid and methylamine. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-6,7-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

6-Methyl-6,7-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-8(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-6,7-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-8(5H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-6,7-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-8(5H)-one is unique due to its specific substitution pattern and the presence of the dioxolo ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

828241-30-1

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

6-methyl-5,7-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-8-one

InChI

InChI=1S/C11H11NO3/c1-12-4-7-2-10-11(15-6-14-10)3-8(7)9(13)5-12/h2-3H,4-6H2,1H3

InChI Key

BMTHXONYGNXKBC-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=CC3=C(C=C2C(=O)C1)OCO3

Origin of Product

United States

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